molecular formula C17H17ClN2O4S B2748898 N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide CAS No. 313403-43-9

N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide

Cat. No. B2748898
CAS RN: 313403-43-9
M. Wt: 380.84
InChI Key: LXPOTYIZKUSUPH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide, also known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit a range of pharmacological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic characterization of compounds related to N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide involve complex processes that yield structurally diverse molecules. For instance, compounds involving morpholine as a functional group have been synthesized and characterized to understand their structural properties and potential applications in material science and medicinal chemistry (Amirnasr et al., 2001), (Mamatha S.V et al., 2019).

Biological Applications

Compounds with morpholine and chlorophenyl groups have shown significant biological activities, including anticonvulsive and antibacterial properties. For example, a study demonstrated the pronounced anticonvulsive and some peripheral n-cholinolytic activities of compounds synthesized via aminomethylation, indicating their potential in developing therapeutic agents (Papoyan et al., 2011). Another research found antinociceptive effects in mice from derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, highlighting the analgesic potential of such compounds (Listos Joanna et al., 2013).

Material Science and Imaging

In material science, derivatives of 1,10-phenanthroline, which may share structural similarities with this compound, have been explored for their thermal stability, electron mobility, and n-doping abilities, indicating their utility in developing advanced electronic and photonic materials (Zhengyang Bin et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPOTYIZKUSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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